3,4-dimethoxy-N-(4-phenylbutyl)benzamide
Description
3,4-Dimethoxy-N-(4-phenylbutyl)benzamide is a benzamide derivative characterized by a 3,4-dimethoxy-substituted benzoyl group linked to a 4-phenylbutyl amine moiety. The compound’s activity is likely influenced by its methoxy substituents and the phenylbutyl chain, which may modulate binding affinity and selectivity.
Properties
IUPAC Name |
3,4-dimethoxy-N-(4-phenylbutyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-22-17-12-11-16(14-18(17)23-2)19(21)20-13-7-6-10-15-8-4-3-5-9-15/h3-5,8-9,11-12,14H,6-7,10,13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUFAKDPCMAWRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(4-phenylbutyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 4-phenylbutylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 4-phenylbutylamine to form the amide bond, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(4-phenylbutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
3,4-Dimethoxy-N-(4-phenylbutyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(4-phenylbutyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and phenylbutyl moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its antioxidant or anti-inflammatory effects. Additionally, the compound’s structure allows it to interact with cellular pathways that regulate cell proliferation and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Structural Analogues and Binding Affinities
Table 1: Binding Energy and Interactions of Benzamide Derivatives in FGFR-1 Inhibition
Key Findings :
- The 3,4-dimethoxybenzamide scaffold exhibits superior binding energy (-8.57 kcal/mol) compared to simpler methoxyphenyl acids (-6.09 kcal/mol), highlighting the importance of the benzamide core and substitution pattern.
- The phenylpyrazole substituent in the former enhances interactions with FGFR-1 via multiple hydrophobic (pi-alkyl) and hydrogen bonds.
PCAF HAT Inhibitory Activity of Benzamide Analogs
Table 2: Inhibitory Activity of Benzamide Derivatives at 100 μM Concentration
| Compound (Substituents) | PCAF HAT Inhibition (%) |
|---|---|
| 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) | 79% |
| 3,4-Dimethoxy-N-(4-phenylbutyl)benzamide* | N/A |
Key Findings :
- Long acyl chains (e.g., tetradecanoylamino in Compound 17) enhance PCAF HAT inhibition (79%), suggesting hydrophobic interactions are critical .
Selectivity in Enzyme Targeting: PDE4 vs. TG2
- Roflumilast : A benzamide derivative (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide) with potent PDE4 inhibition (IC₅₀ = 0.8 nM). Its difluoromethoxy and pyridyl groups confer high selectivity over other PDE isoforms .
- TG2 Inhibitors : Derivatives like 3,4-dimethoxy-N-[5-(piperidine-1-sulfonyl)naphthalen-1-yl]benzamide (Compound 23b) target transglutaminase 2 (TG2) via sulfonamide and naphthalene moieties .
Key Structural Insights :
- Methoxy groups in 3,4-dimethoxybenzamide derivatives provide a versatile scaffold but require specific substituents (e.g., sulfonamide, acyl chains) to direct activity toward distinct enzyme targets.
Substituent Effects on Physicochemical Properties
Table 3: Molecular Properties of Selected Benzamides
Key Findings :
- Alkyl chain length (e.g., phenylbutyl vs.
- Naphthyl substituents (Compound in ) introduce aromatic bulk, which may alter binding pocket compatibility compared to linear alkyl chains.
Therapeutic Potential and Structural Diversity
- Neuroleptics : Benzamide derivatives like amisulpride and tiapride share the core structure but feature sulfonamide or alkylamine substituents, enabling dopamine receptor modulation .
- Anticancer Agents : Benzimidazole-derived carboxamides (e.g., nitro-substituted analogs) show antiproliferative activity, likely due to DNA intercalation or kinase inhibition .
Key Insight : The this compound scaffold retains the flexibility to be optimized for diverse targets by modifying the amine-linked substituent (e.g., adding heterocycles or sulfonamides).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
